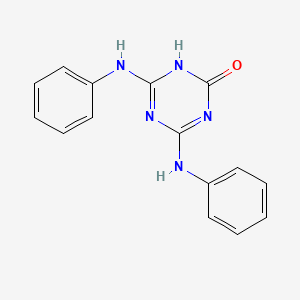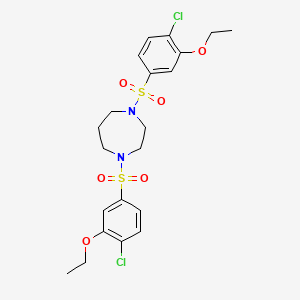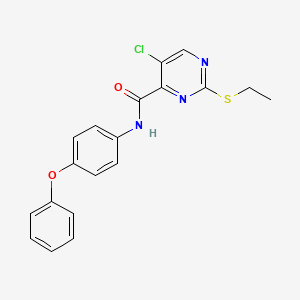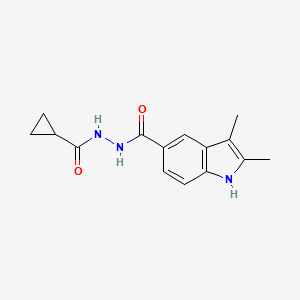![molecular formula C23H24N6O B15109888 4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15109888.png)
4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine core, which is further substituted with a methylphenyl group.
准备方法
The synthesis of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with β-ketoesters can form the pyrazole ring, which can then be further reacted with formamide or its derivatives to form the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: The introduction of the piperazine ring substituted with a methoxyphenyl group can be carried out through nucleophilic substitution reactions. This involves reacting the pyrazolo[3,4-d]pyrimidine core with a suitable piperazine derivative under controlled conditions.
Final Functionalization:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically affects the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce any nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the piperazine ring can be further functionalized through nucleophilic substitution with alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, this compound is investigated for drug development. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied. In cancer research, for example, it may inhibit cell proliferation by targeting specific kinases or signaling pathways.
相似化合物的比较
4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents. They may exhibit different biological activities and properties.
Piperazine Derivatives: Compounds with a piperazine ring substituted with various groups can have diverse pharmacological effects. Comparing these compounds helps in understanding the role of different substituents in their activity.
Methoxyphenyl Substituted Compounds: These compounds have a methoxyphenyl group, which can influence their chemical and biological properties. Comparing them helps in understanding the impact of the methoxy group on the compound’s activity.
属性
分子式 |
C23H24N6O |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6O/c1-17-5-3-7-19(13-17)29-23-21(15-26-29)22(24-16-25-23)28-11-9-27(10-12-28)18-6-4-8-20(14-18)30-2/h3-8,13-16H,9-12H2,1-2H3 |
InChI 键 |
AQEBSKZOBILSJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B15109820.png)

![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15109828.png)
![6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109837.png)

![3-tert-butyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15109843.png)
![N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B15109850.png)
![13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B15109858.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B15109877.png)

![N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15109889.png)
